Calcium bis(hydroxybenzenesulphonate)

Vue d'ensemble

Description

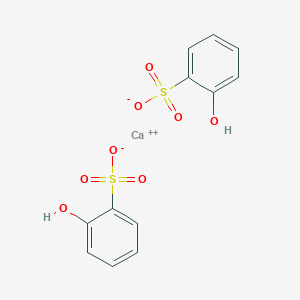

Calcium bis(hydroxybenzenesulphonate) is an organic calcium salt with the molecular formula C12H10CaO8S2 and a molecular weight of 386.411 g/mol . It is also known as calcium phenolsulfonate. This compound is characterized by the presence of two hydroxybenzenesulphonate groups bound to a calcium ion. It is commonly used in various industrial and research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Calcium bis(hydroxybenzenesulphonate) can be synthesized through the reaction of hydroxybenzenesulphonic acid with calcium hydroxide. The reaction typically occurs in an aqueous medium, where the hydroxybenzenesulphonic acid is dissolved in water and then reacted with calcium hydroxide to form the desired product. The reaction is usually carried out at room temperature and under constant stirring to ensure complete reaction.

Industrial Production Methods: In industrial settings, the production of calcium bis(hydroxybenzenesulphonate) involves large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is then filtered to remove any unreacted starting materials and by-products. The resulting solution is concentrated and crystallized to obtain pure calcium bis(hydroxybenzenesulphonate) crystals .

Analyse Des Réactions Chimiques

Types of Reactions: Calcium bis(hydroxybenzenesulphonate) undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The sulphonate groups can be reduced under specific conditions.

Substitution: The hydroxy groups can participate in substitution reactions with other electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Electrophiles like alkyl halides can react with the hydroxy groups under basic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced sulphonate derivatives.

Substitution: Alkylated hydroxybenzenesulphonate derivatives.

Applications De Recherche Scientifique

Calcium bis(hydroxybenzenesulphonate) has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in biochemical assays and as a stabilizer for certain enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of dyes, pigments, and as an additive in various industrial processes

Mécanisme D'action

The mechanism of action of calcium bis(hydroxybenzenesulphonate) involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. The hydroxybenzenesulphonate groups can interact with active sites of enzymes, inhibiting or enhancing their function. Additionally, the calcium ion can play a role in stabilizing the structure of certain biomolecules .

Comparaison Avec Des Composés Similaires

- Calcium bis(4-hydroxybenzenesulphonate)

- Aluminium tris(hydroxybenzenesulphonate)

Comparison: Calcium bis(hydroxybenzenesulphonate) is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to aluminium tris(hydroxybenzenesulphonate), it has different solubility and reactivity profiles. The presence of calcium instead of aluminium also influences its biological activity and industrial applications .

Activité Biologique

Calcium bis(hydroxybenzenesulphonate), commonly referred to as calcium Dobesilate, is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Calcium bis(hydroxybenzenesulphonate) is a calcium salt derived from 2,5-dihydroxybenzenesulfonic acid. Its chemical formula is , and it is characterized by the presence of two hydroxy groups and sulfonate moieties that contribute to its solubility and biological activity.

The biological activity of calcium bis(hydroxybenzenesulphonate) can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects : Calcium Dobesilate has been shown to inhibit inflammatory mediators, thereby reducing inflammation in various tissues.

- Vascular Protection : It improves microcirculation by enhancing capillary resistance and reducing permeability, which is beneficial in treating vascular disorders.

- Antimicrobial Properties : Research indicates that calcium bis(hydroxybenzenesulphonate) possesses antimicrobial effects against certain bacterial strains.

1. Antioxidant Activity

Calcium bis(hydroxybenzenesulphonate) demonstrates potent antioxidant activity. In vitro studies have shown that it significantly reduces lipid peroxidation and protects cellular components from oxidative damage. This property is particularly relevant in the context of age-related diseases and conditions characterized by high oxidative stress levels.

2. Anti-inflammatory Effects

Studies have reported that calcium Dobesilate effectively reduces inflammation in models of acute and chronic inflammatory conditions. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

3. Vascular Health

Calcium bis(hydroxybenzenesulphonate) has been used therapeutically for conditions like chronic venous insufficiency (CVI) and hemorrhoids due to its ability to improve blood flow and reduce symptoms associated with venous disorders. Clinical trials have demonstrated its efficacy in alleviating symptoms such as pain, heaviness, and swelling in affected individuals.

4. Antimicrobial Activity

Research indicates that calcium Dobesilate exhibits antimicrobial properties against various pathogens. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it can inhibit bacterial growth effectively at low concentrations.

Case Study 1: Treatment of Chronic Venous Insufficiency

A clinical trial involving patients with chronic venous insufficiency demonstrated that treatment with calcium bis(hydroxybenzenesulphonate) resulted in significant improvements in symptoms compared to a placebo group. Patients reported reduced leg pain, swelling, and improved quality of life metrics after six weeks of treatment.

Case Study 2: Antioxidant Efficacy in Diabetic Models

In an experimental model of diabetes-induced oxidative stress, administration of calcium Dobesilate led to a marked decrease in oxidative markers such as malondialdehyde (MDA) while increasing levels of antioxidant enzymes like superoxide dismutase (SOD). This suggests its potential role as a protective agent against diabetic complications.

Data Summary

Propriétés

IUPAC Name |

calcium;2-hydroxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H6O4S.Ca/c2*7-5-3-1-2-4-6(5)11(8,9)10;/h2*1-4,7H,(H,8,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUXRMVITABOSV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)S(=O)(=O)[O-].C1=CC=C(C(=C1)O)S(=O)(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10CaO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30156286 | |

| Record name | Calcium bis(hydroxybenzenesulphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1300-41-0 | |

| Record name | Calcium bis(hydroxybenzenesulphonate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001300410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium bis(hydroxybenzenesulphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium bis(hydroxybenzenesulphonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.